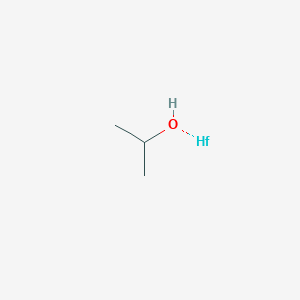
NeuGc(a2-6)Gal(b)-O-Ph(4-OMe)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) is a complex glycan structure that plays a significant role in various biological processes. This compound is a sialylated glycan, which means it contains sialic acid residues. Sialic acids are a family of nine-carbon sugars that are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids. The presence of sialic acid residues can influence the biological and immunological properties of the glycan.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The key steps in the synthesis are:
Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharide units are protected using protecting groups such as acetyl or benzyl groups to prevent unwanted reactions.
Glycosylation: The glycosylation reaction involves the formation of a glycosidic bond between the donor and acceptor monosaccharides. This is typically achieved using glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a promoter like silver triflate or boron trifluoride etherate.
Deprotection: After the glycosylation reaction, the protecting groups are removed under specific conditions, such as hydrogenation or acidic hydrolysis, to yield the desired glycan structure.
Industrial Production Methods
Industrial production of NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated sugar donors to acceptor molecules, allowing for the efficient and selective synthesis of complex glycans. The use of recombinant glycosyltransferases and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) can undergo various chemical reactions, including:
Oxidation: The sialic acid residues can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as periodate or permanganate.
Reduction: The glycan can be reduced to form alditols using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups of the glycan can undergo substitution reactions with reagents such as alkyl halides or acyl chlorides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Periodate (NaIO4), permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alditols
Substitution: Ethers, esters
科学的研究の応用
NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) has several scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex glycans.
Biology: The compound is used to investigate the role of sialic acids in cell-cell interactions, immune responses, and pathogen recognition.
Medicine: NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) is studied for its potential therapeutic applications, such as in the development of glycan-based vaccines and drugs targeting glycan-mediated pathways.
Industry: The compound is used in the production of glycosylated biopharmaceuticals, where the glycan profile can influence the efficacy and safety of the drug.
作用機序
The mechanism of action of NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins. The sialic acid residues can bind to these proteins, modulating various biological processes, including cell signaling, immune responses, and pathogen recognition. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the glycan-protein interactions.
類似化合物との比較
NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) can be compared with other sialylated glycans, such as:
NeuAc(a2-6)Gal(b)-O-Ph(4-OMe): This compound contains N-acetylneuraminic acid (NeuAc) instead of N-glycolylneuraminic acid (NeuGc). The presence of NeuGc can influence the immunogenicity and biological activity of the glycan.
NeuGc(a2-3)Gal(b)-O-Ph(4-OMe): This compound has a different linkage (a2-3) between the sialic acid and galactose residues. The linkage type can affect the binding affinity and specificity of the glycan for its molecular targets.
NeuGc(a2-6)Gal(b)-O-Ph(4-NO2): This compound has a nitro group (NO2) instead of a methoxy group (OMe) on the phenyl ring. The substitution pattern on the phenyl ring can influence the chemical reactivity and biological properties of the glycan.
NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) is unique due to its specific sialic acid residue (NeuGc), linkage type (a2-6), and substitution pattern (4-OMe), which collectively determine its distinct chemical and biological properties.
特性
IUPAC Name |
(2R,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO16/c1-37-10-2-4-11(5-3-10)39-22-20(34)19(33)18(32)14(40-22)9-38-24(23(35)36)6-12(28)16(25-15(30)8-27)21(41-24)17(31)13(29)7-26/h2-5,12-14,16-22,26-29,31-34H,6-9H2,1H3,(H,25,30)(H,35,36)/t12-,13+,14+,16+,17+,18-,19-,20+,21+,22+,24+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQXPAOHAVZJRT-OUIOXYPCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B8235756.png)
![(3Z)-6-bromo-3-[6-bromo-1-(2-octyldodecyl)-2-oxoindol-3-ylidene]-1-(2-octyldodecyl)indol-2-one](/img/structure/B8235760.png)
![4-[(2,3-Dimethyl-5-sulfoindol-3-yl)methyl]benzoic acid](/img/structure/B8235762.png)
![3-[[8-[4-[[8-[4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B8235779.png)




